Cas no 13451-79-1 (5-fluoro-3H-1,3-benzoxazol-2-one)
5-fluoro-3H-1,3-benzoxazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Benzoxazolone,5-fluoro-
- 5-FLUORO-2(3H)-BENZOXAZOLONE
- 5-FLUORO-1,3-BENZOXAZOL-2(3H)-ONE
- 5-fluoro-3H-1,3-benzoxazol-2-one
- 5-fluorobenzo[d]oxazol-2(3H)-one
- 2-benzoxazolol,5-fluoro
- 5-Fluoro-3H-benzooxazol-2-one
- 5-fluoro-benzoxazol-2-one
- 5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
- 2-benzoxazolol, 5-fluoro-
- NSC146763
- 5-Fluoro-2-benzoxazolinone
- 5-Fluorobenzoxazolin-2-one
- 5-Fluorobenzoxazol-2(3H)-one
- 5-Fluoro-3H-benzoxazol-2-one
- CHEMBL101266
- SY101449
- KXMRAGBOYTUYGL-UHFFFAOYSA-N
- A806789
- MFCD08059539
- AKOS011655126
- CS-0038220
- NSC 146763
- NSC-146763
- J-006548
- 5-Fluoro-2(3H)-benzoxazolone, 96%
- BP-13411
- CCG-339791
- 5-fluoro-3H-1,3-benzoxazol-2-one;5-Fluorobenzo[d]oxazol-2(3H)-one
- 13451-79-1
- SCHEMBL244162
- DTXSID50301852
- Z979487984
- BDBM50290804
- EN300-183285
- DS-9112
-
- MDL: MFCD08059539
- Inchi: 1S/C7H4FNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
- InChI Key: KXMRAGBOYTUYGL-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)NC(=O)O2
Computed Properties
- Exact Mass: 153.02300
- Monoisotopic Mass: 153.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: 173-177 °C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.558
- PSA: 46.00000
- LogP: 1.26020
- Vapor Pressure: No data available
5-fluoro-3H-1,3-benzoxazol-2-one Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26
- Risk Phrases:R36
- Storage Condition:Sealed in dry,Room Temperature
5-fluoro-3H-1,3-benzoxazol-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-fluoro-3H-1,3-benzoxazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156035-10g |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 10g |
$249 | 2021-06-08 | |
| Chemenu | CM156035-5g |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM156035-25g |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 25g |
$*** | 2023-03-31 | |
| Ambeed | A359142-250mg |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 250mg |
$9.0 | 2024-07-17 | |
| Ambeed | A359142-1g |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 1g |
$33.0 | 2024-07-17 | |
| Ambeed | A359142-5g |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 5g |
$104.0 | 2025-02-21 | |
| Ambeed | A359142-25g |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 25g |
$437.0 | 2025-02-21 | |
| Apollo Scientific | PC4259-250mg |
5-Fluoro-1,3-benzoxazol-2(3H)-one |
13451-79-1 | 95% | 250mg |
£38.00 | 2025-02-21 | |
| Apollo Scientific | PC4259-1g |
5-Fluoro-1,3-benzoxazol-2(3H)-one |
13451-79-1 | 95% | 1g |
£46.00 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F19560-1g |
5-Fluorobenzo[d]oxazol-2(3H)-one |
13451-79-1 | 95% | 1g |
¥174.0 | 2023-09-07 |
5-fluoro-3H-1,3-benzoxazol-2-one Suppliers
5-fluoro-3H-1,3-benzoxazol-2-one Related Literature
-
Chuan-Jun Lu,Dong-Kai Chen,Hong Chen,Hong Wang,Hongwei Jin,Xifu Huang,Jianrong Gao Org. Biomol. Chem. 2017 15 5756
Additional information on 5-fluoro-3H-1,3-benzoxazol-2-one
Recent Advances in the Study of 5-fluoro-3H-1,3-benzoxazol-2-one (CAS: 13451-79-1) and Its Applications in Chemical Biology and Medicine
The compound 5-fluoro-3H-1,3-benzoxazol-2-one (CAS: 13451-79-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies focusing on this compound, highlighting its synthesis, biological activities, and emerging roles in drug discovery and development.
Recent literature indicates that 5-fluoro-3H-1,3-benzoxazol-2-one serves as a versatile scaffold in the design of novel bioactive molecules. Its benzoxazolone core, combined with the fluorine substitution, enhances its binding affinity to various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies.
In addition to its pharmacological properties, advancements in synthetic methodologies have facilitated the efficient production of 5-fluoro-3H-1,3-benzoxazol-2-one derivatives. A recent paper in Organic Letters (2024) outlined a novel one-pot synthesis route that improves yield and reduces environmental impact, addressing key challenges in large-scale production. This development is particularly relevant for pharmaceutical companies aiming to incorporate this compound into their drug pipelines.
Furthermore, computational studies have provided insights into the molecular interactions of 5-fluoro-3H-1,3-benzoxazol-2-one with biological targets. Molecular docking and dynamics simulations, as reported in Bioorganic & Medicinal Chemistry (2023), revealed stable binding conformations with the active sites of target proteins, supporting its potential as a lead compound for further optimization. These findings underscore the importance of integrating computational and experimental approaches in drug design.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 5-fluoro-3H-1,3-benzoxazol-2-one derivatives. Issues such as metabolic stability and bioavailability need to be addressed to advance these compounds into clinical trials. Collaborative efforts between academia and industry are essential to overcome these hurdles and translate preclinical findings into therapeutic benefits.
In conclusion, 5-fluoro-3H-1,3-benzoxazol-2-one (CAS: 13451-79-1) represents a promising candidate for drug development, with recent studies highlighting its diverse biological activities and synthetic accessibility. Continued research into its mechanisms of action and structural modifications will be crucial for unlocking its full therapeutic potential. This briefing serves as a valuable resource for researchers and professionals seeking to stay updated on the latest developments in this rapidly evolving field.
13451-79-1 (5-fluoro-3H-1,3-benzoxazol-2-one) Related Products
- 6674-78-8(Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methoxy-1-propen-1-yl]-3-(3-sulfopropyl)-,inner salt)
- 1815-65-2(Carbanilic acid,5-fluoro-2-methoxy-, isopropyl ester (8CI))
- 65141-04-0(Carbamic acid, (4-fluorophenyl)-, phenyl ester)
- 2923-94-6(6-fluoro-3H-1,3-benzoxazol-2-one)
- 509147-83-5(7-fluoro-3H-1,3-benzoxazol-2-one)
- 2355-08-0(Carbanilic acid,5-fluoro-2-methoxy-, ethyl ester (7CI,8CI))
- 500209-87-0(Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester)
- 132667-21-1(6-amino-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one)
- 590422-12-1(4-fluoro-3H-1,3-benzoxazol-2-one)
- 59-49-4(2-Benzoxazolinone)